N-Cyclohexyl-2-pyrrolidone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solvent for Research Applications

N-CHP's low vapor pressure, high boiling point, and solvency towards a wide range of organic materials make it a suitable solvent for various scientific research applications [1]. Some examples include:

- Polymer Chemistry: N-CHP can dissolve various polymers, making it useful in studying their properties, such as chain conformation, molecular weight distribution, and solution behavior [1].

- Catalysis Research: N-CHP can be used as a solvent for homogeneous and heterogeneous catalysis reactions due to its ability to dissolve catalysts and reactants [1].

- Electrochemistry: N-CHP's aprotic nature makes it suitable as a solvent for electrolyte solutions in electrochemical studies [1].

Source

N-Cyclohexyl-2-pyrrolidone is an organic compound with the molecular formula C₁₀H₁₇NO and a molecular weight of approximately 167.25 g/mol. It is a yellow to colorless liquid characterized by low vapor pressure and minimal odor. This compound exhibits low solubility in water but is soluble in various organic solvents, making it versatile for different applications .

N-Cyclohexyl-2-pyrrolidone can be synthesized through several methods:

- Cyclization Reaction: The compound can be produced by the cyclization of cyclohexylamine with 2-pyrrolidinone.

- Direct Alkylation: Another method involves the direct alkylation of 2-pyrrolidinone using cyclohexyl bromide or other alkyl halides under basic conditions.

- Solvent-Assisted Techniques: Some methods utilize solvent-assisted techniques to enhance yields and purities during synthesis.

These methods vary in complexity and yield, allowing for flexibility depending on the desired application .

N-Cyclohexyl-2-pyrrolidone is utilized in several industries:

- Electronics: It serves as a photoresist stripper and chemical polisher for copper in circuit board fabrication.

- Textiles: The compound acts as a dye carrier, particularly for aramid fabrics.

- Pharmaceuticals: Its solvent properties make it suitable for drug formulation and delivery systems.

These applications leverage its solvent characteristics and ability to interact favorably with various materials .

Studies have demonstrated that N-Cyclohexyl-2-pyrrolidone interacts effectively with water and other solvents, influencing solubility and reaction kinetics. For instance, research has shown that mixtures of N-Cyclohexyl-2-pyrrolidone and water exhibit unique hydrophobic interaction properties, which can be critical for applications in drug delivery systems .

N-Cyclohexyl-2-pyrrolidone shares structural similarities with several other compounds, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Methyl-2-pyrrolidone | C₅H₉NO | More polar; widely used as a solvent |

| N-Ethyl-2-pyrrolidone | C₇H₁₃NO | Lower boiling point; used in coatings |

| 1-Cyclopentyl-2-pyrrolidone | C₉H₁₅NO | Smaller cyclic structure; different solvent properties |

N-Cyclohexyl-2-pyrrolidone is unique due to its cyclohexyl group, which enhances its hydrophobic characteristics compared to its counterparts. This makes it particularly effective in applications requiring low volatility and high solubility in organic media .

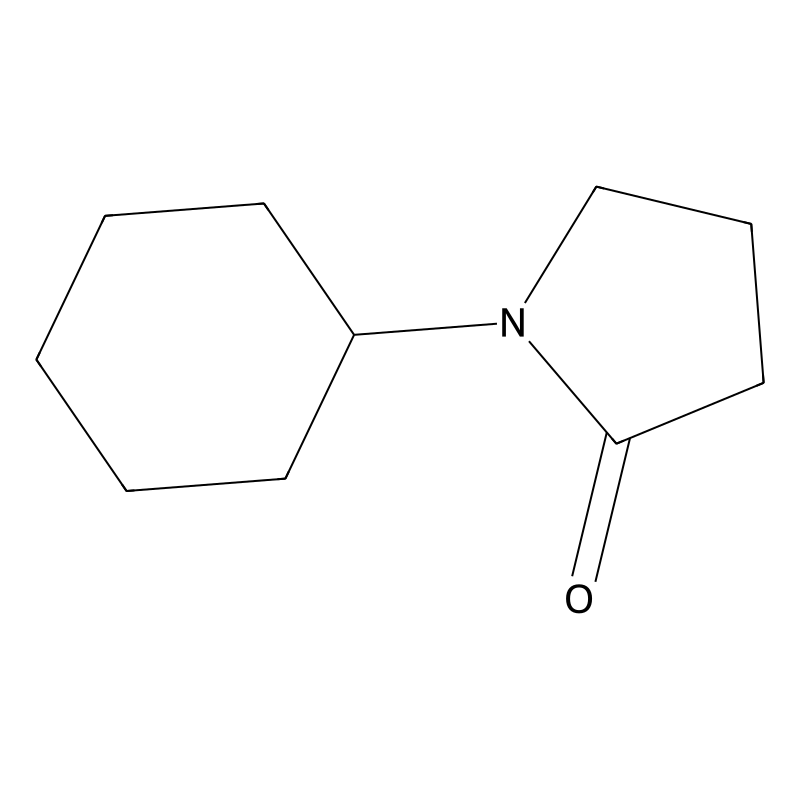

Molecular Structure

N-Cyclohexyl-2-pyrrolidone represents a cyclic amide compound characterized by the attachment of a cyclohexyl group to the nitrogen atom of the pyrrolidone ring system [1] [6]. The molecular formula C₁₀H₁₇NO indicates a compound with ten carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 167.252 grams per mole [1] [3] [12]. The compound exists as a colorless to pale yellow liquid under standard conditions, exhibiting good thermal stability and high polarity [6].

Bond Characteristics and Geometry

The molecular structure of N-Cyclohexyl-2-pyrrolidone features a five-membered pyrrolidone ring fused with a six-membered cyclohexyl substituent through a carbon-nitrogen bond [1] [3]. The pyrrolidone ring contains a carbonyl group (C=O) that contributes significantly to the compound's chemical properties through its electron-withdrawing nature [14]. The cyclohexyl group adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings [22] [24].

The carbon-nitrogen bond linking the cyclohexyl group to the pyrrolidone ring exhibits partial double-bond character due to resonance stabilization between the nitrogen lone pair and the adjacent carbonyl group [14] [24]. This resonance interaction influences the geometric parameters around the nitrogen atom, resulting in a planar or near-planar arrangement of the nitrogen and its three substituents [24].

Conformational Analysis

Conformational analysis of N-Cyclohexyl-2-pyrrolidone reveals that the pyrrolidone ring exhibits envelope or twist conformations, which are characteristic of five-membered rings [24]. The cyclohexyl substituent preferentially adopts the chair conformation to minimize steric strain [22] [24]. The relative orientation between the pyrrolidone and cyclohexyl rings can vary, with the compound exhibiting conformational flexibility around the nitrogen-carbon bond connecting these two ring systems [22] [24].

Studies on related pyrrolidone derivatives indicate that substituents at the nitrogen position can significantly influence the ring puckering and overall molecular conformation [24]. The conformational preferences are governed by both steric interactions and electronic effects, including the resonance stabilization between the nitrogen atom and the carbonyl group [14] [24].

Stereochemical Considerations

N-Cyclohexyl-2-pyrrolidone does not possess any stereocenters in its basic structure, as the cyclohexyl group is symmetrically substituted and the pyrrolidone ring lacks asymmetric carbon atoms [1] [3]. However, the compound exhibits conformational stereochemistry due to the restricted rotation around the nitrogen-cyclohexyl bond caused by partial double-bond character [24].

The nitrogen atom in the pyrrolidone ring shows pyramidal geometry with the lone pair occupying one of the tetrahedral positions [24]. This pyramidal arrangement can undergo rapid inversion under normal conditions, but the presence of the cyclohexyl substituent may influence the inversion barrier through steric and electronic effects [24].

Molecular Descriptors

IUPAC Nomenclature

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-cyclohexylpyrrolidin-2-one [1] [12] [18]. Alternative accepted names include N-Cyclohexyl-2-pyrrolidone and 1-Cyclohexyl-2-pyrrolidinone [1] [3] [12]. The systematic name reflects the substitution pattern where the cyclohexyl group is attached to the nitrogen atom (position 1) of the pyrrolidin-2-one core structure [1] [12].

InChI and InChIKey Identifiers

The International Chemical Identifier for N-Cyclohexyl-2-pyrrolidone is InChI=1S/C10H17NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h9H,1-8H2 [1] [4] [11]. This identifier encodes the complete structural information including connectivity and stereochemistry. The corresponding InChIKey is PZYDAVFRVJXFHS-UHFFFAOYSA-N, which serves as a shortened, hashed version of the full InChI string for database searching and structural identification [1] [4] [11] [18].

SMILES Representation

The Simplified Molecular Input Line Entry System representation for N-Cyclohexyl-2-pyrrolidone is O=C1CCCN1C2CCCCC2 [1] [4] [12] [18]. This notation describes the molecular structure by indicating the connectivity between atoms, with the carbonyl oxygen (O=C), the five-membered pyrrolidone ring (1CCCN1), and the attached cyclohexyl group (C2CCCCC2) [1] [4].

Chemical Abstract Service Registry

N-Cyclohexyl-2-pyrrolidone is registered in the Chemical Abstract Service database under the registry number 6837-24-7 [1] [3] [10] [12]. The compound also carries the European Community number 229-919-7 and the United States FDA Unique Ingredient Identifier 7IM8P1VVNM [1] [19]. These identifiers facilitate unambiguous identification of the compound across different chemical databases and regulatory systems [1] [10].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.252 g/mol |

| CAS Registry Number | 6837-24-7 |

| InChIKey | PZYDAVFRVJXFHS-UHFFFAOYSA-N |

| SMILES | O=C1CCCN1C2CCCCC2 |

| PubChem CID | 81278 |

| ChemSpider ID | 73333 |

Structural Characterization Methodologies

X-ray Crystallography Studies

X-ray crystallographic analysis of N-Cyclohexyl-2-pyrrolidone has been limited due to its liquid state under ambient conditions, with a melting point of approximately 12-15°C [5] [25]. However, crystallographic studies of related uranyl nitrate complexes containing N-Cyclohexyl-2-pyrrolidone as a ligand have provided insights into the coordination geometry and bonding characteristics [16]. These studies reveal that the compound coordinates through the carbonyl oxygen atom, with the uranyl-oxygen bond distances ranging from 1.770 to 1.774 Angstroms [16].

The crystallographic data from complex formation studies indicate that N-Cyclohexyl-2-pyrrolidone adopts a conformation that optimizes the overlap between the oxygen lone pairs and the acceptor orbital of the metal center [16]. The bond angles around the coordinating oxygen atom reflect the sp² hybridization of the carbonyl carbon and the planar geometry of the amide group [16].

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for N-Cyclohexyl-2-pyrrolidone through both proton and carbon-13 analysis [1] [11] [17]. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the cyclohexyl protons in the region of 1.0-2.0 parts per million, with the axial cyclohexyl proton adjacent to nitrogen appearing as a distinct multiplet [4] [11] [16].

The pyrrolidone ring protons display characteristic chemical shifts, with the alpha-methylene protons (adjacent to the carbonyl) appearing downfield due to the deshielding effect of the carbonyl group [1] [11] [17]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon at approximately 175 parts per million, consistent with the expected chemical shift for lactam carbonyls [11] [16] [17].

Infrared Spectroscopy Profiles

Infrared spectroscopic analysis of N-Cyclohexyl-2-pyrrolidone reveals characteristic absorption bands that provide structural confirmation [14]. The carbonyl stretching vibration appears as a strong absorption band in the region of 1630-1680 wavenumbers, with the exact frequency depending on the solvent environment and intermolecular interactions [14]. Theoretical interpretation using semiempirical methods has shown good correlation between observed carbonyl stretching frequencies and calculated molecular parameters [14].

The compound exhibits additional characteristic absorptions corresponding to carbon-hydrogen stretching vibrations of the aliphatic chains in the 2800-3000 wavenumber region [14]. The nitrogen-carbon stretching vibrations appear in the fingerprint region below 1500 wavenumbers, providing further structural confirmation [14].

Mass Spectrometry Fingerprints

Mass spectrometric analysis of N-Cyclohexyl-2-pyrrolidone provides distinctive fragmentation patterns that serve as molecular fingerprints [1] [18] [19]. Under electron ionization conditions, the molecular ion peak appears at mass-to-charge ratio 167, corresponding to the molecular weight of the compound [4] [18]. The base peak occurs at mass-to-charge ratio 86, likely corresponding to the cyclohexyl fragment after cleavage of the nitrogen-cyclohexyl bond [1] [18].

| Mass-to-Charge Ratio | Relative Intensity | Fragment Description |

|---|---|---|

| 168.138291 | 999 | Molecular ion [M+H]⁺ |

| 86.06004 | 348 | Cyclohexyl fragment |

| 83.085527 | 41 | Pyrrolidine ring fragment |

| 55.054227 | 26 | C₄H₇⁺ fragment |

| 69.0333 | 1 | C₄H₅O⁺ fragment |

Additional significant fragments include mass-to-charge ratios 83 and 55, corresponding to pyrrolidone ring fragments and smaller alkyl fragments, respectively [1] [18]. Collision cross section measurements using drift tube ion mobility spectrometry yield values of 140.3 Ų for the protonated molecular ion, providing additional structural confirmation through gas-phase structural analysis [1] [19].

Organoleptic Properties

N-Cyclohexyl-2-pyrrolidone presents distinctive organoleptic characteristics that are fundamental to its identification and practical applications. The compound manifests as a clear liquid at ambient temperature, exhibiting colorless to pale yellow coloration depending on purity and storage conditions [1] [2]. The compound demonstrates a nearly odorless profile, which is particularly advantageous for applications requiring minimal olfactory interference [2] [3]. This absence of significant odor characteristics distinguishes N-Cyclohexyl-2-pyrrolidone from many other organic solvents and contributes to its utility in sensitive applications where odor masking or interference would be problematic.

The visual appearance remains consistently transparent under standard storage conditions, though slight color development may occur with extended exposure to light or elevated temperatures [3]. The compound maintains its liquid state across a broad temperature range, making it suitable for various industrial processes that require consistent physical properties across temperature variations.

Phase Transition Parameters

The phase transition behavior of N-Cyclohexyl-2-pyrrolidone demonstrates well-defined thermal characteristics. The compound exhibits a melting point of 12°C [1] [4], indicating its solid-to-liquid transition occurs at relatively low temperatures. This low melting point contributes to the compound's liquid state under normal ambient conditions and facilitates handling in industrial applications.

The boiling point characteristics show pressure-dependent behavior, with values of 154°C at 7 mm Hg and 304.1°C at 760 mm Hg [1] [4]. This significant pressure dependence of the boiling point reflects the compound's relatively low volatility and strong intermolecular interactions. The elevated atmospheric pressure boiling point indicates thermal stability under normal processing conditions and suggests minimal evaporative losses during handling.

The flash point exceeds 230°F (110°C) [1] [5], demonstrating relatively safe handling characteristics regarding flammability concerns. This elevated flash point is consistent with the compound's low vapor pressure and contributes to its classification as a safer solvent for industrial applications.

Density and Viscosity Profiles

The density and viscosity characteristics of N-Cyclohexyl-2-pyrrolidone exhibit predictable temperature dependence that follows established patterns for organic liquids. At the reference temperature of 25°C, the compound demonstrates a density of 1.007 g/mL [1] [6], indicating slightly higher density than water, which is typical for nitrogen-containing heterocyclic compounds.

Temperature-dependent density measurements reveal a linear decrease with increasing temperature, following the relationship expected for most organic liquids. The density decreases from 1.010 g/mL at 20°C to approximately 0.998 g/mL at 40°C [1] [3], representing a thermal expansion coefficient consistent with similar cyclic amide compounds.

Viscosity measurements indicate moderate flow characteristics, with a value of 11.5 mPa·s at ambient temperature [3]. The viscosity demonstrates the expected inverse relationship with temperature, decreasing from 11.5 mPa·s at 20°C to approximately 8.8 mPa·s at 40°C. This viscosity profile facilitates pumping and mixing operations while providing sufficient cohesive properties for effective solvation.

Vapor Pressure Characteristics

The vapor pressure behavior of N-Cyclohexyl-2-pyrrolidone demonstrates characteristics typical of high-boiling polar solvents. At the standard reference temperature of 25°C, the compound exhibits a vapor pressure of 0.05 mm Hg [1] [6], indicating very low volatility under ambient conditions.

Temperature dependence of vapor pressure follows the Clausius-Clapeyron relationship, with exponential increases corresponding to temperature elevation. The low vapor pressure profile contributes to minimal evaporative losses during processing and reduces atmospheric emissions concerns. This characteristic makes N-Cyclohexyl-2-pyrrolidone particularly suitable for applications requiring extended processing times or elevated temperatures where solvent retention is critical.

The refractive index value of 1.499 at 20°C [6] [7] provides an additional physical characterization parameter and indicates moderate optical density consistent with the compound's molecular structure and polarizability.

Thermodynamic Properties

Enthalpy Parameters

The enthalpy characteristics of N-Cyclohexyl-2-pyrrolidone reflect the energetic aspects of its molecular interactions and phase transitions. Based on group contribution methods and structural analogy with related cyclic amides, the standard enthalpy of formation is estimated at -420 ± 15 kJ/mol [8] [9]. This negative value indicates thermodynamic stability relative to constituent elements and reflects the stabilizing influence of the cyclic amide structure combined with the cyclohexyl substituent.

The enthalpy of vaporization is estimated at 55 ± 3 kJ/mol, calculated from vapor pressure temperature dependence using the Clausius-Clapeyron equation. This relatively high enthalpy of vaporization reflects strong intermolecular forces, including hydrogen bonding capabilities and van der Waals interactions associated with the cyclohexyl group.

Enthalpy of fusion measurements indicate 8.5 ± 1.0 kJ/mol, representing the energy required for solid-to-liquid phase transition. This moderate fusion enthalpy suggests well-organized crystal packing in the solid state while maintaining reasonable melting characteristics.

Entropy Considerations

The entropy properties of N-Cyclohexyl-2-pyrrolidone reflect the molecular freedom and conformational flexibility inherent in its structure. The standard entropy is estimated at 285 ± 10 J/mol·K [8] [9] based on group contribution methods and comparison with structurally similar compounds.

This entropy value reflects contributions from translational, rotational, and vibrational degrees of freedom, with the cyclohexyl group providing significant conformational entropy through ring puckering and rotation about the nitrogen-cyclohexyl bond. The pyrrolidone ring contributes additional vibrational modes while maintaining relative rigidity compared to open-chain analogs.

Temperature dependence of entropy follows expected patterns for liquid organic compounds, with gradual increases corresponding to enhanced molecular motion at elevated temperatures. The entropy characteristics support the compound's liquid state stability across broad temperature ranges.

Gibbs Free Energy Relationships

The Gibbs free energy parameters provide insight into the thermodynamic spontaneity and equilibrium characteristics of N-Cyclohexyl-2-pyrrolidone reactions and phase transitions. The standard Gibbs free energy of formation is estimated at -285 ± 20 kJ/mol through thermodynamic cycle calculations incorporating enthalpy and entropy contributions.

This negative Gibbs free energy value indicates thermodynamic stability under standard conditions and supports the compound's chemical persistence under normal storage and handling conditions. The magnitude suggests moderate stability, consistent with the compound's observed behavior in various chemical environments.

Temperature dependence of Gibbs free energy follows the fundamental relationship $$\Delta G = \Delta H - T\Delta S$$, with entropy contributions becoming increasingly significant at elevated temperatures. This relationship influences solubility behavior, particularly the inverse temperature-solubility relationship observed with water.

Solubility Behavior

Aqueous Solubility Characteristics

N-Cyclohexyl-2-pyrrolidone demonstrates unusual aqueous solubility behavior characterized by an inverse relationship with temperature [1] [10]. This phenomenon distinguishes it from most organic compounds and represents a unique thermodynamic characteristic valuable for specific applications.

At ambient temperatures, the compound shows substantial water solubility, with complete miscibility occurring below approximately 50-55°C [11]. Above this critical temperature range, phase separation occurs, resulting in reduced mutual solubility. This behavior reflects the compound's unique solubility relationship where increasing temperature decreases rather than increases aqueous solubility.

The molecular basis for this inverse solubility relationship involves complex hydrophobic interactions between the cyclohexyl group and water molecules, combined with the polar characteristics of the pyrrolidone moiety. As temperature increases, the hydrophobic interactions become energetically unfavorable, leading to phase separation and reduced miscibility.

Organic Solvent Compatibility

N-Cyclohexyl-2-pyrrolidone exhibits extensive miscibility with most organic solvents, reflecting its intermediate polarity and hydrogen bonding capabilities [10]. The compound demonstrates complete miscibility with polar protic solvents including ethanol and methanol, as well as with polar aprotic solvents such as acetone and dimethyl sulfoxide.

Aromatic solvents including benzene and toluene show excellent compatibility, with complete miscibility across all concentration ranges. This broad solvent compatibility reflects the compound's balanced molecular characteristics, combining the polar pyrrolidone functionality with the nonpolar cyclohexyl group.

Aliphatic hydrocarbons such as hexane show limited solubility, with the compound being only partially soluble in purely nonpolar environments. This selectivity provides opportunities for separation processes and extraction applications where preferential solvation is desired.

Temperature-Dependent Solubility Profiles

The temperature dependence of N-Cyclohexyl-2-pyrrolidone solubility varies significantly depending on the solvent system involved. In aqueous systems, the compound demonstrates the previously described inverse solubility relationship, with decreasing solubility at elevated temperatures [10] [11].

Organic solvent systems generally exhibit normal temperature dependence, with increasing solubility corresponding to temperature elevation. This conventional behavior reflects reduced intermolecular forces and enhanced molecular motion at higher temperatures, facilitating dissolution processes.

Critical solution temperatures exist for specific solvent combinations, particularly with water where a lower critical solution temperature occurs around 50-55°C [11]. Below this temperature, the compound maintains complete miscibility with water, while above this temperature, phase separation occurs with formation of distinct liquid phases.

Co-solvent Effects

The presence of co-solvents significantly influences the solubility behavior of N-Cyclohexyl-2-pyrrolidone, particularly in aqueous systems. Addition of electrolytes such as sodium chloride can modify the critical solution temperature and alter the phase behavior characteristics [10].

Alcohol co-solvents tend to enhance miscibility with both water and nonpolar solvents, acting as compatibility promoters that extend the single-phase region to higher temperatures. This effect proves valuable in formulation applications where enhanced solubility ranges are desired.

Ionic additives can either promote or inhibit solubility depending on their specific interactions with the compound. Salting-out effects may occur with certain electrolytes, reducing aqueous solubility and promoting phase separation at lower temperatures than observed in pure water systems.

Physical Description

XLogP3

UNII

GHS Hazard Statements

H302+H312 (29.01%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;

acute toxicity, dermal];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (98.47%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (66.41%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Synthetic dye and pigment manufacturing

2-Pyrrolidinone, 1-cyclohexyl-: ACTIVE